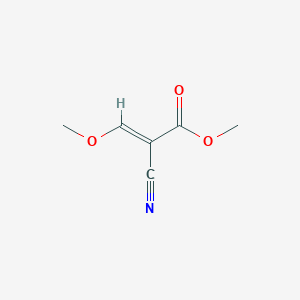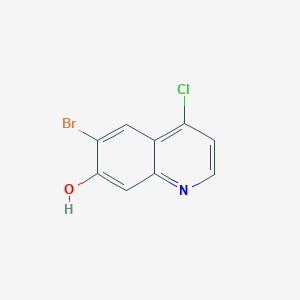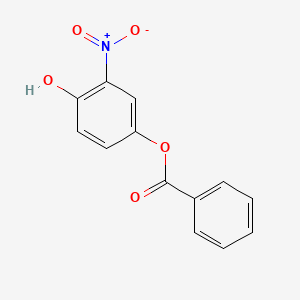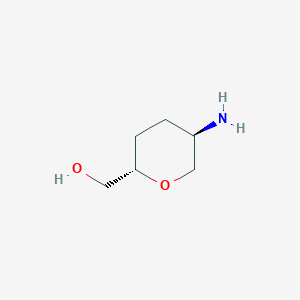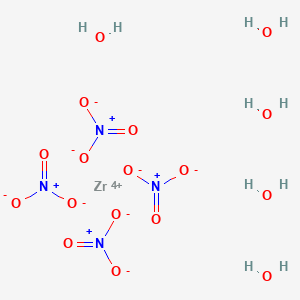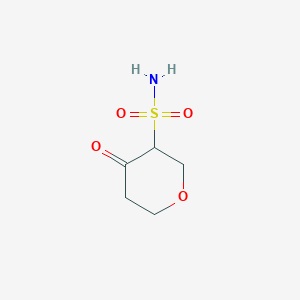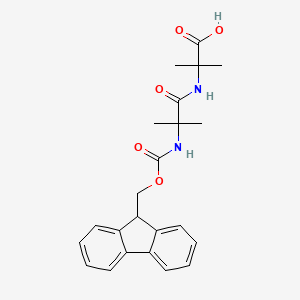
Fmoc-Aib-Aib-OH
Vue d'ensemble
Description
Fmoc-Aib-Aib-OH, also known as 9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid-α-aminoisobutyric acid, is a compound used primarily in peptide synthesis. It is a derivative of aminoisobutyric acid, which is an alanine derivative. This compound is often utilized in the study of receptor-ligand interactions and in the synthesis of peptides due to its unique structural properties .
Mécanisme D'action
Target of Action
Fmoc-Aib-Aib-OH is primarily used in the field of peptide chemistry for studying receptor-ligand interactions using encoded amino acid scanning . .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound plays a crucial role in its mode of action. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the compound to self-assemble into supramolecular nanostructures . This self-assembly feature is particularly useful in the fabrication of various biofunctional materials .
Biochemical Pathways
It’s known that the compound’s ability to form supramolecular nanostructures can influence various biological processes, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its ability to self-assemble into supramolecular nanostructures. These structures can serve as scaffolds for cell cultivation , potentially influencing cellular behavior and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s self-assembly into supramolecular nanostructures can be influenced by factors such as pH, temperature, and solvent conditions . Furthermore, the compound is sensitive to moisture , indicating that its stability and efficacy could be affected by humidity levels in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aib-Aib-OH typically involves the protection of the carboxyl group of α-aminoisobutyric acid through esterification, followed by coupling with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the presence of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of peptide chains. This method is advantageous for producing large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Aib-Aib-OH undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Aib-Aib-OH is used in the synthesis of peptides and proteins. Its unique structure allows for the study of receptor-ligand interactions and the development of new peptide-based drugs .
Biology
In biological research, this compound is used to study protein folding and stability. It is also used in the development of peptide-based biomaterials and hydrogels .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it a valuable tool in drug design and development .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Aib-OH: A simpler derivative used in peptide synthesis.
Fmoc-N-Me-Aib-OH: Another derivative with a methyl group, used for studying receptor-ligand interactions.
Uniqueness
Fmoc-Aib-Aib-OH is unique due to its ability to form stable peptide bonds and its use in the synthesis of complex peptides. Its structure allows for the study of receptor-ligand interactions and the development of new peptide-based drugs, making it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-22(2,19(26)24-23(3,4)20(27)28)25-21(29)30-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDLBMKWJAFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B3237993.png)
![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)
![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)
![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)
![2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B3238015.png)
![2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)
